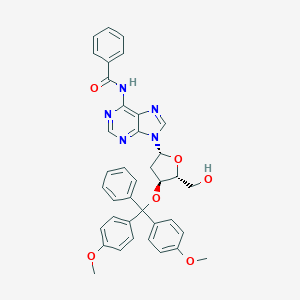

N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)49-31-21-33(48-32(31)22-44)43-24-41-34-35(39-23-40-36(34)43)42-37(45)25-9-5-3-6-10-25/h3-20,23-24,31-33,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXBQKFIXWICJR-WIHCDAFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4CO)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H35N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579723 | |

| Record name | N-Benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140712-79-4 | |

| Record name | N-Benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine, a critical protected nucleoside analog used in the synthesis of oligonucleotides for research, diagnostics, and therapeutic development.

Core Structure and Properties

This compound is a derivative of 2'-deoxyadenosine (B1664071), a fundamental building block of DNA. To facilitate its use in automated solid-phase oligonucleotide synthesis, it is modified with two key protecting groups:

-

N6-Benzoyl Group: This group protects the exocyclic amine of the adenine (B156593) base, preventing unwanted side reactions during the phosphoramidite (B1245037) coupling chemistry.

-

3'-O-Dimethoxytrityl (DMT) Group: The bulky DMT group protects the 3'-hydroxyl function, directing the phosphoramidite chemistry to the 5'-hydroxyl group for chain elongation in the 5' to 3' direction. This is in contrast to the more common 5'-O-DMT protected phosphoramidites used for synthesis in the 3' to 5' direction.

Physicochemical Data

| Property | N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine | N6-Benzoyladenosine |

| Molecular Formula | C₃₈H₃₅N₅O₆[1] | C₁₇H₁₇N₅O₅ |

| Molecular Weight | 657.7 g/mol [1] | 371.35 g/mol |

| Appearance | White to off-white powder | Crystalline solid |

| Solubility | Soluble in organic solvents (e.g., acetonitrile (B52724), dichloromethane) | Soluble in polar organic solvents |

| Melting Point | Not specified | 152 °C |

Note: The data presented above is for related compounds and should be used as a reference only.

Synthesis and Chemical Reactivity

The synthesis of this compound involves a multi-step process requiring selective protection of the different functional groups on the 2'-deoxyadenosine molecule.

General Synthetic Approach

A plausible synthetic route involves the following key transformations:

-

N6-Benzoylation: The exocyclic amine of 2'-deoxyadenosine is first protected with a benzoyl group, typically using benzoyl chloride in the presence of a base.

-

Selective 5'-O-Silylation: To differentiate between the 3' and 5' hydroxyl groups, a temporary bulky silyl (B83357) protecting group (e.g., TBDMS) is selectively introduced at the 5'-position.

-

3'-O-DMT Protection: The free 3'-hydroxyl group is then reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base to introduce the DMT protecting group.

-

5'-O-Desilylation: The temporary silyl group at the 5'-position is selectively removed to yield the final product.

Chemical Reactivity and Deprotection

The protecting groups on this compound are designed to be stable during oligonucleotide synthesis but readily removable under specific conditions:

-

DMT Group: The acid-labile DMT group is cleaved using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), during the detritylation step of each synthesis cycle.

-

Benzoyl Group: The benzoyl group is removed during the final deprotection step of the synthesized oligonucleotide, typically using a basic solution such as concentrated ammonium (B1175870) hydroxide.

Application in Oligonucleotide Synthesis

This compound is a specialized building block for the synthesis of oligonucleotides in the 5' to 3' direction. This "reverse" synthesis is less common than the standard 3' to 5' approach but is valuable for specific applications, such as the synthesis of oligonucleotides with 3'-modifications or for certain diagnostic and therapeutic constructs.

Solid-Phase Oligonucleotide Synthesis Workflow

The incorporation of this compound (as its 5'-phosphoramidite derivative) into a growing oligonucleotide chain on a solid support follows a well-established cycle of chemical reactions.

Caption: Workflow for 5' to 3' oligonucleotide synthesis.

Experimental Protocol: Incorporation into an Oligonucleotide

The following is a generalized protocol for the incorporation of a modified nucleoside phosphoramidite, such as the 5'-phosphoramidite derivative of this compound, into an oligonucleotide using an automated DNA synthesizer.

Materials:

-

This compound-5'-CE phosphoramidite

-

Appropriate solid support (e.g., CPG) with the initial nucleoside attached

-

Activator solution (e.g., ethylthiotetrazole)

-

Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)

-

Oxidizing solution (iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

Procedure:

-

Preparation: The this compound-5'-CE phosphoramidite is dissolved in anhydrous acetonitrile to the desired concentration and placed on the appropriate port of the DNA synthesizer.

-

Synthesis Cycle: The automated synthesis proceeds through the following steps for each nucleotide addition: a. Detritylation: The 3'-DMT protecting group of the growing oligonucleotide chain on the solid support is removed by treatment with the deblocking solution. b. Coupling: The phosphoramidite is activated by the activator solution and coupled to the free 3'-hydroxyl group of the growing chain. c. Capping: Any unreacted 3'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

-

Chain Elongation: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

-

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the N6-benzoyl groups) are removed by treatment with concentrated ammonium hydroxide.

-

Purification: The final oligonucleotide is purified, typically by HPLC or PAGE, to remove any truncated sequences or other impurities.

Conclusion

This compound is a valuable, albeit specialized, reagent for the chemical synthesis of oligonucleotides. Its unique 3'-O-DMT protection allows for the construction of nucleic acid chains in the 5' to 3' direction, enabling the creation of modified oligonucleotides for a wide range of applications in research, diagnostics, and the development of novel nucleic acid-based therapeutics. While specific physicochemical data for this compound is limited, its properties can be inferred from related, more common, protected nucleosides. The well-established protocols for solid-phase synthesis allow for its efficient incorporation into custom-designed oligonucleotides.

References

An In-depth Technical Guide to N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine, with the CAS number 140712-79-4, is a modified nucleoside analog of significant interest in biochemical and pharmaceutical research.[1][2] Its structure, featuring a benzoyl protecting group on the N6 position of adenine (B156593) and a dimethoxytrityl (DMT) group on the 3'-hydroxyl of the deoxyribose sugar, makes it a valuable tool in various applications, most notably as an activator of ribonucleotide reductase.[1][2] This enzyme is crucial for the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair. The ability to modulate ribonucleotide reductase activity has profound implications for cancer chemotherapy and antiviral drug development.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its role in biochemical assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 140712-79-4 |

| Molecular Formula | C₃₈H₃₅N₅O₆ |

| Molecular Weight | 657.71 g/mol |

| Appearance | White to off-white powder |

| Purity (by HPLC) | Typically ≥98% |

| Storage Conditions | 2-8°C, protected from light and moisture |

Note: Physical properties such as melting point and solubility may vary depending on the specific crystalline form and solvent.

Synthesis and Purification

A plausible synthetic workflow is outlined below. This workflow is a generalized representation and specific reagents, reaction conditions, and purification methods would need to be optimized.

Caption: Generalized workflow for the synthesis and purification of this compound.

Experimental Considerations:

-

Protection Strategy: The key to this synthesis is the regioselective protection of the hydroxyl groups of the deoxyribose sugar. The 5'-hydroxyl group is generally more reactive than the 3'-hydroxyl group. Therefore, the synthesis might involve initial protection of the 5'-hydroxyl, followed by protection of the N6-amino group, then deprotection of the 5'-hydroxyl, and finally the selective protection of the 3'-hydroxyl with the DMT group.

-

Purification: Purification of the final product and intermediates is typically achieved through column chromatography on silica gel. Further purification to high purity standards often requires reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the synthesized compound are confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC.

Role as a Ribonucleotide Reductase Activator

Ribonucleotide reductases (RNRs) are enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. The activity of RNRs is tightly regulated by allosteric mechanisms involving the binding of nucleotide effectors to specific sites on the enzyme. ATP generally acts as an activator, while dATP is a general inhibitor.

This compound serves as a synthetic activator of RNR.[1][2] This activity is crucial for in vitro studies of RNR function and for screening potential inhibitors.

Experimental Protocol: Ribonucleotide Reductase Activity Assay

While a specific protocol detailing the use of this compound is not widely published, a general enzymatic assay for RNR activity can be adapted to test its activating properties. The following is a generalized protocol based on common methods for assaying RNR activity.

Objective: To determine the activation of ribonucleotide reductase by this compound.

Materials:

-

Purified ribonucleotide reductase enzyme

-

Substrate: e.g., CDP or GDP

-

Reductant: e.g., dithiothreitol (B142953) (DTT) or thioredoxin/thioredoxin reductase system

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Assay buffer (e.g., HEPES buffer containing Mg²⁺)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system for separation and quantification of ribonucleotides and deoxyribonucleotides

Procedure:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. A typical reaction mixture would contain the assay buffer, the RNR enzyme, the reductant, and varying concentrations of this compound. Include control reactions with a known activator like ATP and without any activator.

-

Initiation: Initiate the reaction by adding the ribonucleotide substrate.

-

Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Termination: Stop the reaction by adding the quenching solution.

-

Analysis: Centrifuge the quenched reactions to pellet precipitated protein. Analyze the supernatant by HPLC to separate and quantify the remaining ribonucleotide substrate and the formed deoxyribonucleotide product.

-

Data Analysis: Calculate the amount of product formed and determine the enzyme activity. Plot the enzyme activity as a function of the concentration of this compound to determine its activating effect.

Caption: A typical workflow for assaying ribonucleotide reductase activity.

Applications in Drug Development

The role of this compound in activating ribonucleotide reductase makes it a valuable tool in drug discovery and development.

-

High-Throughput Screening: It can be used in high-throughput screening campaigns to identify and characterize inhibitors of ribonucleotide reductase. By ensuring the enzyme is in an active state, the potency of potential inhibitors can be accurately determined.

-

Mechanism of Action Studies: This compound can be used to investigate the allosteric regulation of RNR and to study the mechanism of action of novel RNR inhibitors.

-

Oligonucleotide Synthesis: While the DMT group is typically placed at the 5' position for standard phosphoramidite-based oligonucleotide synthesis, the 3'-O-DMT analog could potentially be used in specialized synthesis strategies, such as those requiring chain extension in the 5' to 3' direction or for the synthesis of branched oligonucleotides.

Signaling Pathways

As a synthetic molecule, this compound does not have a natural signaling pathway. Its primary biochemical relevance is its interaction with and activation of ribonucleotide reductase, which is a key enzyme in the broader pathway of DNA biosynthesis.

Caption: The role of this compound in the DNA biosynthesis pathway.

Conclusion

This compound is a specialized chemical tool with important applications in the study of nucleotide metabolism and for the discovery of new therapeutic agents. Its ability to activate ribonucleotide reductase makes it indispensable for in vitro characterization of this critical enzyme. Further research into its applications and the development of detailed, publicly available synthetic and analytical protocols will undoubtedly enhance its utility for the scientific community.

References

The N6-Benzoyl Protecting Group in Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the chemical synthesis of oligonucleotides, particularly through the widely adopted phosphoramidite (B1245037) method, the strategic use of protecting groups is paramount to ensure the specific and efficient formation of the desired nucleic acid sequence. The exocyclic amino groups of adenosine (B11128), guanosine, and cytidine (B196190) are nucleophilic and, if left unprotected, would react non-specifically during the phosphoramidite coupling steps, leading to branched and truncated sequences. The N6-benzoyl (Bz) group is a robust and extensively utilized protecting group for the exocyclic amine of 2'-deoxyadenosine (B1664071) (dA). Its stability under the various conditions of the synthesis cycle, combined with its predictable and efficient removal, has made it a cornerstone of standard DNA synthesis protocols.[1] This technical guide provides an in-depth exploration of the role and handling of the N6-benzoyl protecting group in oligonucleotide synthesis.

The Role of the N6-Benzoyl Group in the Phosphoramidite Synthesis Cycle

The automated solid-phase synthesis of DNA oligonucleotides is a cyclical process, with each cycle adding one nucleotide to the growing chain.[2] The N6-benzoyl-2'-deoxyadenosine phosphoramidite is introduced during the coupling step for the incorporation of an adenine (B156593) base. The benzoyl group remains attached to the adenine base throughout the synthesis, providing protection against unwanted side reactions.

The stability of the N6-benzoyl group is critical during the following key steps of each cycle:

-

Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide bound to the solid support is deprotected by treatment with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. The N6-benzoyl group is stable under these acidic conditions, preventing depurination, a potential side reaction where the glycosidic bond between the base and the sugar is cleaved.[3]

-

Coupling: The next phosphoramidite monomer, activated by a catalyst such as tetrazole, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The benzoyl group on the incoming adenosine phosphoramidite prevents the exocyclic amine from interfering with this coupling reaction.[4]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles. The N6-benzoyl group is stable to the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).[4]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution. The N6-benzoyl group remains unaffected by this step.

Data Presentation: Performance Metrics

The N6-benzoyl protecting group has been a standard in oligonucleotide synthesis due to its high performance. The following tables summarize key quantitative data associated with the use of N6-benzoyl-2'-deoxyadenosine phosphoramidite.

| Parameter | Value | Notes |

| Coupling Efficiency | >99% | High coupling efficiency is crucial for the synthesis of long oligonucleotides. A 1% drop in efficiency can significantly reduce the yield of the full-length product.[5][6] |

| Depurination Resistance | Good | While more stable than unprotected adenosine, some depurination can occur with prolonged or repeated exposure to the acidic deblocking conditions. Using a weaker acid like DCA can mitigate this.[3] |

| Final Oligonucleotide Purity | High | When used with standard protocols, the N6-benzoyl group contributes to high-purity final products, with purities often exceeding 85% post-synthesis.[1] |

| Deprotection Method | Reagents | Temperature | Duration | Notes |

| Standard | Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30%) | 55°C | 8-16 hours | The most common and robust method for complete deprotection.[7][8] |

| Fast (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1 v/v) | 65°C | 10 minutes | Significantly reduces deprotection time. Requires the use of Acetyl-dC to avoid transamination side reactions.[9][10] |

| Alternative Ammonia-Free | 0.5 M Lithium Hydroxide / 3.5 M Triethylamine in Methanol | 75°C | 60 minutes | Useful for sensitive oligonucleotides or when avoiding ammonia (B1221849) is necessary. Byproducts are generally soluble and easily washed away. |

Experimental Protocols

Protocol 1: Automated Phosphoramidite Synthesis Cycle

This protocol outlines the key steps in a single cycle of automated solid-phase oligonucleotide synthesis. The timings are typical and may vary depending on the synthesizer and the scale of the synthesis.

-

Deblocking (Detritylation):

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane.

-

Procedure: The column containing the solid support with the growing oligonucleotide is washed with acetonitrile (B52724). The deblocking reagent is then passed through the column for approximately 60-90 seconds to remove the 5'-DMT group. This is followed by another acetonitrile wash to remove the acid and the cleaved DMT cation.

-

-

Coupling:

-

Reagents:

-

N6-Benzoyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (0.02-0.1 M in acetonitrile).

-

Activator: 0.25-0.5 M 1H-Tetrazole or a non-nucleophilic activator like 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile.

-

-

Procedure: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column and allowed to react for 45-120 seconds.

-

-

Capping:

-

Reagents:

-

Capping Reagent A: Acetic Anhydride/Pyridine/THF or Acetic Anhydride/Lutidine/Acetonitrile.

-

Capping Reagent B: 16% N-Methylimidazole in Acetonitrile.

-

-

Procedure: The capping reagents are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The reaction time is typically 30-60 seconds. This is followed by an acetonitrile wash.

-

-

Oxidation:

-

Reagent: 0.02-0.1 M Iodine in THF/Water/Pyridine.

-

Procedure: The oxidizing reagent is passed through the column for approximately 30-60 seconds to convert the phosphite triester to a phosphate triester. The column is then washed with acetonitrile to prepare for the next cycle.

-

Protocol 2: Standard Deprotection with Ammonium Hydroxide

This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups using concentrated ammonium hydroxide.

-

Preparation:

-

Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

-

Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is completely submerged (typically 1-2 mL for a 1 µmol synthesis).

-

-

Cleavage from Support:

-

Seal the vial tightly.

-

Allow the vial to stand at room temperature for 1-2 hours to cleave the oligonucleotide from the solid support.

-

-

Deprotection of Bases and Phosphates:

-

Transfer the ammonium hydroxide solution containing the oligonucleotide to a new clean vial.

-

Seal the vial and place it in a heating block or oven at 55°C for 8-16 hours.

-

-

Work-up:

-

After the incubation, cool the vial to room temperature.

-

Remove the ammonium hydroxide by vacuum centrifugation.

-

Resuspend the deprotected oligonucleotide pellet in nuclease-free water for quantification and subsequent purification.

-

Protocol 3: Fast Deprotection with AMA

This protocol is for rapid deprotection and is particularly useful for high-throughput applications. Note: This method should only be used with oligonucleotides synthesized with Acetyl-protected dC (Ac-dC) to prevent transamination of the cytosine base.

-

Preparation:

-

Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Caution: This should be done in a fume hood with appropriate personal protective equipment.

-

Transfer the solid support to a screw-cap vial.

-

-

Cleavage and Deprotection:

-

Add the AMA reagent to the vial (1-2 mL for a 1 µmol synthesis).

-

Seal the vial tightly.

-

Incubate the vial at 65°C for 10 minutes.

-

-

Work-up:

-

Cool the vial to room temperature.

-

Evaporate the AMA solution under vacuum.

-

Resuspend the oligonucleotide in nuclease-free water.

-

Mandatory Visualizations

Caption: Structure of N6-benzoyl-2'-deoxyadenosine phosphoramidite.

Caption: The four-step automated phosphoramidite synthesis cycle.

Caption: Simplified mechanism of N6-benzoyl group removal by ammonolysis.

Conclusion

The N6-benzoyl protecting group remains a reliable and effective choice for the protection of deoxyadenosine (B7792050) in routine oligonucleotide synthesis. Its stability throughout the synthesis cycle ensures high coupling efficiencies and minimizes the formation of side products. While standard deprotection with ammonium hydroxide is a lengthy process, the development of faster methods like AMA has significantly reduced turnaround times for oligonucleotide production. The choice of deprotection strategy must be made in consideration of the other components of the oligonucleotide, particularly when sensitive modifications are present. A thorough understanding of the chemistry and protocols associated with the N6-benzoyl group is essential for any scientist involved in the synthesis and application of custom oligonucleotides.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. researchgate.net [researchgate.net]

- 3. glenresearch.com [glenresearch.com]

- 4. atdbio.com [atdbio.com]

- 5. eu.idtdna.com [eu.idtdna.com]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. glenresearch.com [glenresearch.com]

- 10. scribd.com [scribd.com]

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group in Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic biology and nucleic acid therapeutics, the precise chemical synthesis of oligonucleotides is a cornerstone technology. The phosphoramidite (B1245037) method stands as the gold standard for this process, enabling the rapid and efficient assembly of DNA and RNA strands. Central to the success of this methodology is the strategic use of protecting groups, among which the 4,4'-dimethoxytrityl (DMT) group plays a pivotal role. This in-depth technical guide elucidates the critical function of the DMT protecting group in phosphoramidite chemistry, detailing its mechanism of action, application, and impact on the fidelity of oligonucleotide synthesis.

The Core Function of the DMT Group: Ensuring Sequential Assembly

The primary and most critical function of the DMT group in phosphoramidite chemistry is the reversible protection of the 5'-hydroxyl group of the nucleoside phosphoramidite monomer.[1][] This protection is fundamental to enforcing the directional, stepwise addition of nucleotides in the 3' to 5' direction during solid-phase synthesis.[3] By "capping" the 5'-hydroxyl, the DMT group prevents self-polymerization of the phosphoramidite monomers and ensures that coupling occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[1]

The selection of the DMT group for this essential role is attributed to a unique combination of properties:

-

Steric Hindrance: The bulky nature of the DMT group provides significant steric protection to the 5'-hydroxyl, effectively preventing its participation in unwanted side reactions.[1][]

-

Acid Lability: The DMT group is stable under the neutral and basic conditions required for the coupling and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, a property that is crucial for the cyclic nature of oligonucleotide synthesis.[1]

-

Monitoring Capability: Upon cleavage with acid, the DMT group is released as a stable dimethoxytrityl cation, which imparts a vibrant orange color to the reaction solution.[5][6] This cation has a strong absorbance maximum around 495-500 nm, providing a real-time spectrophotometric method to monitor the efficiency of each coupling step.[7][8][9]

The Phosphoramidite Synthesis Cycle: A Symphony of Protection and Deprotection

The synthesis of an oligonucleotide is a cyclical process, with each cycle comprising four key chemical reactions that result in the addition of a single nucleotide to the growing chain. The DMT group is central to the first and last steps of this cycle.

-

Deblocking (Detritylation): The synthesis cycle begins with the removal of the DMT group from the 5'-hydroxyl of the nucleoside bound to the solid support. This is typically achieved by treating the support with a weak acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758).[3][8] The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction. The orange-colored DMT cation is washed away, and its absorbance is measured to determine the yield of the previous coupling step.[7][8]

-

Coupling: The next nucleoside, in the form of a phosphoramidite monomer with its own 5'-DMT protecting group, is activated by a catalyst (e.g., tetrazole or a derivative) and added to the reaction column.[10] The activated phosphoramidite then couples with the free 5'-hydroxyl of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[]

-

Capping: As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains may remain unreacted.[11] To prevent these unreacted chains from participating in subsequent cycles, which would result in deletion mutations, they are permanently blocked or "capped" by acetylation using reagents like acetic anhydride (B1165640) and N-methylimidazole.[10]

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester linkage. This is typically accomplished using a solution of iodine in a mixture of water, pyridine (B92270), and tetrahydrofuran.[10][12]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Quantitative Analysis of Synthesis Efficiency

The release of the DMT cation during the detritylation step provides a convenient and accurate method for monitoring the stepwise coupling efficiency. By measuring the absorbance of the cation at its λmax, the yield of each coupling reaction can be calculated using the Beer-Lambert law.

Table 1: Quantitative Data for DMT Cation Monitoring

| Parameter | Value | Reference(s) |

| λmax of DMT cation | 495-500 nm | [7],[8] |

| Molar Extinction Coefficient (ε) | 71,700 M⁻¹cm⁻¹ at 495 nm | [7] |

| Alternative λmax | 410 nm | [13] |

| Molar Extinction Coefficient (ε) at 410 nm | 28,690 M⁻¹cm⁻¹ | [13] |

The average stepwise coupling efficiency has a profound impact on the overall yield of the full-length oligonucleotide, especially for longer sequences.

Table 2: Theoretical Yield of Full-Length Oligonucleotide Based on Average Stepwise Coupling Efficiency

| Oligonucleotide Length | 98.5% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20-mer | 74.5% | 89.2% |

| 50-mer | 52.0% | 78.0% |

| 100-mer | 27.0% | 60.6% |

| 150-mer | 14.0% | 47.1% |

| (Data adapted from supplier literature)[14] |

Experimental Protocols

General Protocol for 5'-DMT Protection of a Deoxynucleoside

This protocol outlines the general steps for the initial protection of the 5'-hydroxyl group of a deoxynucleoside with the DMT group.

Materials:

-

Deoxynucleoside (e.g., thymidine)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous pyridine

-

Dry dichloromethane (DCM)

-

Methanol

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Co-evaporate the deoxynucleoside with anhydrous pyridine to remove any residual water.

-

Dissolve the dried deoxynucleoside in anhydrous pyridine.

-

Add DMT-Cl (typically 1.1 to 1.5 equivalents) to the solution in portions at room temperature with stirring.

-

Monitor the reaction progress by TLC. The product, 5'-O-DMT-deoxynucleoside, will have a higher Rf value than the starting deoxynucleoside.

-

Once the reaction is complete, quench the reaction by adding a small amount of methanol.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and purify by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate/hexane with a small percentage of triethylamine) to isolate the 5'-O-DMT-deoxynucleoside.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain the 5'-O-DMT-protected deoxynucleoside as a white foam.

Standard Protocol for Detritylation in Solid-Phase Oligonucleotide Synthesis

This protocol describes the detritylation step as part of an automated solid-phase oligonucleotide synthesis cycle.

Reagents:

-

Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).

-

Washing solvent: Anhydrous acetonitrile (B52724).

Procedure (within an automated synthesizer):

-

The synthesis column containing the CPG-bound oligonucleotide with the 5'-DMT group is washed with anhydrous acetonitrile to remove any residual reagents from the previous cycle.

-

The deblocking solution is passed through the synthesis column for a specified period (typically 60-120 seconds). The flow of the acidic solution results in the cleavage of the DMT group, releasing the orange DMT cation.

-

The eluent containing the DMT cation is collected for spectrophotometric analysis to determine the coupling efficiency of the previous cycle.

-

The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acid and the DMT cation, ensuring that the subsequent coupling reaction is not inhibited. The support-bound oligonucleotide now has a free 5'-hydroxyl group ready for the next coupling step.

Visualizing the Process

To better illustrate the chemical transformations and the overall workflow, the following diagrams are provided.

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Caption: The acid-catalyzed detritylation of a 5'-DMT protected nucleoside.

Conclusion

The dimethoxytrityl (DMT) group is an indispensable component of modern phosphoramidite chemistry for oligonucleotide synthesis. Its robust protection of the 5'-hydroxyl group, combined with its facile and quantifiable removal, enables the high-fidelity, stepwise assembly of nucleic acid chains. A thorough understanding of the function and chemistry of the DMT group is essential for researchers and professionals engaged in the development and manufacturing of synthetic oligonucleotides for a wide array of applications, from basic research to novel therapeutics. The ability to monitor the synthesis in real-time through the colorimetric detection of the DMT cation provides a critical quality control measure, ensuring the production of high-purity, full-length oligonucleotides.

References

- 1. benchchem.com [benchchem.com]

- 3. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 7. biotage.com [biotage.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. atdbio.com [atdbio.com]

- 11. sg.idtdna.com [sg.idtdna.com]

- 12. twistbioscience.com [twistbioscience.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. benchchem.com [benchchem.com]

A Technical Guide to N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine

For Researchers, Scientists, and Drug Development Professionals

N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine is a protected nucleoside analog of deoxyadenosine. The strategic placement of protecting groups—a benzoyl group on the N6 position of the adenine (B156593) base and a dimethoxytrityl (DMT) group on the 3'-hydroxyl—makes it a specialized reagent in chemical biology and drug development. While its primary application lies in the chemical synthesis of oligonucleotides, it is also noted as an activator of ribonucleotide reductase, an enzyme crucial for converting ribonucleosides to deoxyribonucleosides[1][2]. This guide provides an in-depth overview of its chemical properties, its role in oligonucleotide synthesis, and relevant experimental protocols.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including molarity calculations and analytical characterization.

| Property | Value |

| Molecular Weight | 657.71 g/mol |

| Molecular Formula | C₃₈H₃₅N₅O₆ |

| CAS Number | 140712-79-4 |

Core Application: Oligonucleotide Synthesis

The most prominent application of DMT- and benzoyl-protected nucleosides is in the solid-phase synthesis of DNA oligonucleotides via the phosphoramidite (B1245037) method. In this context, the related compound, N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-CE phosphoramidite, is a key building block[3][4]. The synthesis cycle is a stepwise addition of phosphoramidite monomers to a growing oligonucleotide chain attached to a solid support. The process is automated and proceeds in the 3' to 5' direction[5].

The logical workflow for a single cycle of nucleotide addition is depicted below. Each step is critical for ensuring high-fidelity synthesis of the desired oligonucleotide sequence.

Experimental Protocol: Phosphoramidite Oligonucleotide Synthesis

The following is a generalized protocol for the solid-phase synthesis of a DNA oligonucleotide. N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine, converted to its 3'-phosphoramidite form, serves as the 'A' monomer in this process.

Materials and Reagents:

-

Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.

-

Phosphoramidite Monomers: N-protected 2'-deoxynucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites (e.g., N6-Benzoyl-dA, N4-Benzoyl-dC, N2-isobutyryl-dG, and dT).

-

Detritylation Reagent: Trichloroacetic acid (TCA) in dichloromethane[5].

-

Coupling Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or similar acidic catalyst[5].

-

Capping Reagents: Acetic anhydride (B1165640) and 1-methylimidazole (B24206).

-

Oxidizing Reagent: Iodine solution in a tetrahydrofuran/water/pyridine (B92270) mixture[6].

-

Cleavage and Deprotection Reagent: Concentrated aqueous ammonia[5].

-

Solvents: Anhydrous acetonitrile (B52724).

Methodology:

The synthesis is performed on an automated DNA synthesizer, which manages the precise delivery of reagents for each step in the cycle.

-

Step 1: Detritylation

-

The cycle begins with the removal of the 5'-DMT protecting group from the nucleoside bound to the solid support.

-

The detritylation reagent (TCA solution) is passed through the synthesis column.

-

The resulting DMT cation is orange, and its absorbance at 495 nm is measured to monitor the efficiency of the coupling step from the previous cycle[5].

-

The column is washed with anhydrous acetonitrile to remove the acid and prepare for the next step.

-

-

Step 2: Coupling

-

The next phosphoramidite monomer (e.g., the phosphoramidite of N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine) and the activator (ETT) are simultaneously delivered to the column in anhydrous acetonitrile[5].

-

The free 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphoramidite, forming a phosphite (B83602) triester linkage[5]. This reaction is rapid, typically taking less than a minute.

-

-

Step 3: Capping

-

To prevent the elongation of sequences that failed to couple in the previous step ("failure sequences"), a capping step is performed.

-

A mixture of acetic anhydride and 1-methylimidazole is introduced to acetylate any unreacted 5'-hydroxyl groups. This renders them inert for subsequent cycles[5].

-

-

Step 4: Oxidation

-

The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate triester.

-

An oxidizing solution containing iodine, water, and pyridine is passed through the column[6]. The iodine oxidizes the P(III) atom to P(V), creating the natural phosphate backbone linkage (protected by the cyanoethyl group)[6].

-

This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (benzoyl, isobutyryl, and cyanoethyl) are removed by incubation in concentrated aqueous ammonia[5]. The final product is then purified, typically by HPLC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-CE phosphoramidite | 98796-53-3 | PB09172 [biosynth.com]

- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 6. atdbio.com [atdbio.com]

Navigating the Solubility of N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine, a critical protected nucleoside analog used in oligonucleotide synthesis and various research applications. Understanding its solubility in different organic solvents is paramount for efficient reaction setup, purification, and formulation development. This document presents available solubility data, outlines a detailed experimental protocol for solubility determination, and provides visual workflows to aid in laboratory practices.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For protected nucleosides like this compound, the presence of bulky lipophilic protecting groups, such as the dimethoxytrityl (DMT) and benzoyl groups, significantly influences their solubility profile. Generally, these modifications render the molecule more soluble in organic solvents and less soluble in aqueous solutions.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, based on the known behavior of similarly protected nucleosides and available data for closely related compounds, the following table summarizes the expected solubility in a range of common organic solvents. It is important to note that these values are estimates and should be confirmed experimentally for specific applications.

| Solvent | Chemical Formula | Polarity Index | Expected Solubility (mg/mL) | Classification |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | > 100 | Very Soluble |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | > 100 | Very Soluble |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 100 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | ≥ 100[1] | Very Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | > 50 | Soluble |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | ~20-50 | Soluble |

| Acetone | C₃H₆O | 5.1 | ~10-30 | Sparingly Soluble |

| Methanol (MeOH) | CH₄O | 5.1 | < 10 | Slightly Soluble |

| Isopropanol (IPA) | C₃H₈O | 3.9 | < 5 | Slightly Soluble |

| Hexane | C₆H₁₄ | 0.1 | < 1 | Insoluble |

| Water | H₂O | 10.2 | < 0.1 | Insoluble |

Note: The solubility in DMSO is based on data for the related compound N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine 3'CE-phosphoramidite[1]. The other values are estimations based on the general solubility of protected nucleosides.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used isothermal shake-flask method.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 20 mg) into a series of vials.

-

Add a precise volume of the selected organic solvent (e.g., 1.0 mL) to each vial.

-

Securely cap the vials and vortex for 1-2 minutes to ensure initial dispersion.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

For finer particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by HPLC with a UV detector at an appropriate wavelength (e.g., 280 nm) to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standards.

-

Use the calibration curve to determine the concentration of the diluted sample and subsequently calculate the solubility in the original saturated solution.

-

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams created using Graphviz (DOT language) outline the key steps.

Caption: Experimental workflow for determining solubility.

Caption: Logical flow for creating a saturated solution.

This technical guide serves as a foundational resource for professionals working with this compound. While the provided data offers a strong starting point, it is recommended to perform experimental verification of solubility for any new solvent system or application to ensure accuracy and reproducibility.

References

N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine Phosphoramidite: A Technical Guide for DNA Synthesis in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine phosphoramidite (B1245037), a cornerstone reagent in the chemical synthesis of DNA. This document details its chemical properties, its critical role in solid-phase oligonucleotide synthesis, and its application in the development of therapeutic oligonucleotides, with a particular focus on the inhibition of the NF-κB signaling pathway.

Introduction to this compound Phosphoramidite

This compound phosphoramidite is a chemically modified and protected derivative of deoxyadenosine. These modifications are essential for its function as a building block in the automated, solid-phase synthesis of DNA oligonucleotides via the phosphoramidite method.[1][] Each protecting group serves a specific purpose in ensuring the fidelity and efficiency of the synthesis process.

Key Protecting Groups:

-

5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar. Its removal at the beginning of each synthesis cycle allows for the stepwise addition of the next nucleotide in the 3' to 5' direction.[3]

-

N6-Benzoyl (Bz): The exocyclic amine of the adenine (B156593) base is protected by a benzoyl group to prevent unwanted side reactions during the coupling steps.[4] This protecting group is stable during the synthesis cycles but can be efficiently removed during the final deprotection step.[]

-

3'-O-(N,N-diisopropyl) phosphoramidite and β-cyanoethyl: This moiety at the 3'-position is the reactive group that, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. The β-cyanoethyl group protects the phosphorus and is removed at the end of the synthesis.

Physicochemical Properties and Specifications

While specific quantitative data can vary slightly between suppliers, the following table summarizes the key properties and typical quality specifications for this compound phosphoramidite.

| Property | Value |

| Chemical Formula | C47H52N7O7P |

| Molecular Weight | 857.93 g/mol |

| Appearance | White to off-white powder |

| Purity (by 31P NMR) | ≥ 98% |

| Purity (by HPLC) | ≥ 98% |

| Coupling Efficiency | Typically > 99% under optimized conditions.[3] |

| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., Argon). Keep tightly sealed to protect from moisture and oxidation. |

| Solubility | Soluble in anhydrous acetonitrile. |

The Phosphoramidite Method: A Step-by-Step Workflow

The synthesis of DNA oligonucleotides using this compound phosphoramidite follows a well-established cyclical process known as the phosphoramidite method.[3][5] Each cycle consists of four main steps, which are repeated until the desired oligonucleotide sequence is assembled.

Detailed Experimental Protocol for Oligonucleotide Synthesis

This protocol outlines the key steps for the automated solid-phase synthesis of a DNA oligonucleotide using this compound phosphoramidite and other standard phosphoramidites.

Materials and Reagents:

-

DNA synthesizer

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

-

This compound phosphoramidite

-

Other required phosphoramidites (e.g., for dC, dG, T)

-

Anhydrous acetonitrile

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Activator solution (e.g., 0.45 M tetrazole in acetonitrile)

-

Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Synthesis Cycle Protocol:

| Step | Reagent(s) | Typical Duration | Purpose |

| 1. Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane | 60-120 seconds | Removal of the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.[3] |

| 2. Coupling | This compound phosphoramidite and Activator (e.g., Tetrazole) in Acetonitrile | 30-180 seconds | Coupling of the activated phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain.[6] |

| 3. Capping | Capping A and Capping B solutions | 30-60 seconds | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences).[3] |

| 4. Oxidation | Iodine solution | 30-60 seconds | Oxidation of the unstable phosphite triester linkage to a stable phosphotriester linkage.[3] |

| Repeat | The cycle is repeated with the appropriate phosphoramidite for each subsequent base in the sequence. | - | Elongation of the oligonucleotide chain. |

| 5. Cleavage & Deprotection | Concentrated Ammonium Hydroxide (B78521) | 8-16 hours at 55°C | Cleavage of the oligonucleotide from the solid support and removal of all protecting groups (benzoyl, cyanoethyl, etc.).[7] |

Application in Drug Development: Targeting the NF-κB Signaling Pathway

A significant application for synthetic oligonucleotides is in the development of antisense and decoy oligonucleotides for therapeutic purposes.[8][9] One prominent target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of inflammatory responses and is implicated in numerous diseases, including inflammatory disorders and cancer.[10][11]

The NF-κB Signaling Pathway and its Inhibition

The NF-κB transcription factor is normally held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Upon stimulation by various signals (e.g., inflammatory cytokines), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10]

NF-κB Decoy Oligonucleotides:

One therapeutic strategy is the use of "decoy" oligonucleotides. These are short, double-stranded DNA molecules that mimic the consensus binding site of NF-κB.[13] When introduced into cells, they bind to activated NF-κB, preventing it from binding to its target gene promoters and thereby inhibiting gene transcription.[7][14] this compound phosphoramidite is a key reagent for the synthesis of these decoy oligonucleotides.

Experimental Protocol: Synthesis of an NF-κB Decoy Oligonucleotide

This protocol describes the synthesis of a double-stranded NF-κB decoy oligonucleotide.

Sequence Example:

-

Sense strand: 5'-AGTTGAGGGGACTTTCCCAGGC-3'

-

Antisense strand: 3'-TCAACTCCCCTGAAAGGGTCCG-5'

Synthesis:

-

Oligonucleotide Synthesis: Synthesize the sense and antisense strands separately using the automated solid-phase synthesis protocol described in section 3.1. This compound phosphoramidite will be used for the incorporation of adenine bases.

-

Cleavage and Deprotection: Following synthesis, treat the solid support with concentrated ammonium hydroxide to cleave the oligonucleotides and remove all protecting groups.

-

Purification: Purify the single-stranded oligonucleotides, for example, by reverse-phase HPLC.

-

Quantification: Determine the concentration of the purified oligonucleotides by measuring the absorbance at 260 nm.

-

Annealing:

-

Mix equimolar amounts of the sense and antisense strands in an annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA).

-

Heat the mixture to 95°C for 5 minutes.

-

Allow the mixture to cool slowly to room temperature to facilitate the formation of the double-stranded decoy oligonucleotide.

-

-

Verification: Confirm the formation of the double-stranded oligonucleotide by native polyacrylamide gel electrophoresis (PAGE).

Conclusion

This compound phosphoramidite is an indispensable reagent for the high-fidelity chemical synthesis of DNA. Its carefully designed protecting groups enable the efficient and precise construction of oligonucleotides for a wide range of research and therapeutic applications. The use of oligonucleotides synthesized with this phosphoramidite to target signaling pathways, such as the NF-κB pathway, represents a promising frontier in the development of novel therapeutics for inflammatory diseases and cancer. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this key building block in their work.

References

- 1. akonscientific.com [akonscientific.com]

- 3. idtdna.com [idtdna.com]

- 4. atdbio.com [atdbio.com]

- 5. data.biotage.co.jp [data.biotage.co.jp]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. Oligonucleotides decoy to NF-kappaB: becoming a reality? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF-kappaB p65 antisense oligonucleotides may serve as a novel molecular approach for the treatment of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NFkappaB decoy oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Decoy oligonucleotides targeting NF-κB: a promising therapeutic approach for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition with antisense oligonucleotide suggests that IkappaB-alpha does not form a negative autoregulatory loop for NF-kappaB in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. JCI - Treatment of murine Th1- and Th2-mediated inflammatory bowel disease with NF-κB decoy oligonucleotides [jci.org]

- 14. Therapeutic applications of transcription factor decoy oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

understanding phosphoramidite chemistry with modified nucleosides

An In-depth Technical Guide to Phosphoramidite (B1245037) Chemistry with Modified Nucleosides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phosphoramidite chemistry, the gold-standard method for solid-phase oligonucleotide synthesis, with a special focus on the incorporation of modified nucleosides. These modifications are crucial for the development of oligonucleotide-based therapeutics and advanced diagnostic tools.

Phosphoramidite chemistry, first introduced in the early 1980s, revolutionized the synthesis of DNA and RNA.[1] It is a cyclical process that allows for the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing oligonucleotide chain attached to a solid support.[2] The high efficiency of each step, particularly the coupling reaction which typically exceeds 99%, enables the routine synthesis of oligonucleotides up to 200 base pairs in length.[1][3]

The synthesis cycle consists of four main steps: deblocking (detritylation), coupling, capping, and oxidation. This process is highly amenable to automation, which has facilitated the large-scale production of custom oligonucleotides.[4]

The Four-Step Synthesis Cycle:

-

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This is typically achieved by treatment with an acid, such as trichloroacetic acid (TCA) in dichloromethane, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[5]

-

Coupling: The next phosphoramidite monomer, which has its 5'-hydroxyl group protected by a DMT group, is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).[6][] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[5]

-

Capping: To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, any unreacted 5'-hydroxyl groups are "capped" by acetylation using reagents like acetic anhydride (B1165640) and N-methylimidazole.[5] This step is crucial for the purity of the final oligonucleotide product.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in the presence of water and a weak base like pyridine.[5]

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.

The Power of Modification: Introducing Modified Nucleosides

While standard DNA and RNA oligonucleotides have numerous applications, their therapeutic potential is often limited by poor stability against nucleases, inefficient cellular uptake, and potential off-target effects.[][9] Chemical modifications to the nucleoside units can overcome these limitations, enhancing the pharmacokinetic and pharmacodynamic properties of oligonucleotides.[10][11]

These modifications can be broadly categorized into changes to the phosphate backbone, the sugar moiety, or the nucleobase.[]

Common Modifications and Their Impact:

| Modification Category | Example | Key Advantages |

| Phosphate Backbone | Phosphorothioate (B77711) (PS) | Increased nuclease resistance, enhanced protein binding.[12][13] |

| Phosphorodiamidate Morpholino (PMO) | Neutral backbone, high nuclease resistance, high binding affinity.[] | |

| Sugar Moiety | 2'-O-Methyl (2'-O-Me) | Increased binding affinity to RNA, enhanced nuclease stability.[] |

| 2'-Fluoro (2'-F) | High binding affinity, increased nuclease resistance.[12] | |

| 2'-O-Methoxyethyl (2'-O-MOE) | Enhanced binding affinity and nuclease resistance, favorable toxicity profile.[13] | |

| Locked Nucleic Acid (LNA) | Very high binding affinity, excellent nuclease resistance.[12] | |

| Nucleobase | Modified purines and pyrimidines | Altered hybridization properties, introduction of functional groups.[14] |

The choice of modification depends on the desired application. For instance, phosphorothioate linkages are commonly used in antisense oligonucleotides to enhance their stability in biological fluids.[12] 2'-O-Methyl and 2'-O-Methoxyethyl modifications are frequently incorporated into siRNA and antisense oligonucleotides to improve their binding affinity and nuclease resistance.[]

Experimental Protocols

The following are generalized protocols for the synthesis of modified oligonucleotides using an automated DNA/RNA synthesizer. Specific parameters may need to be optimized based on the synthesizer, reagents, and the specific sequence and modifications.

Synthesis of a Phosphorothioate Oligonucleotide

Phosphorothioate oligonucleotides contain a sulfur atom in place of a non-bridging oxygen in the phosphate backbone. This modification is introduced during the oxidation step of the synthesis cycle.

Materials:

-

Standard nucleoside phosphoramidites (A, C, G, T)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)

-

Coupling Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile

-

Capping Reagents: Acetic Anhydride (Cap A) and N-Methylimidazole (Cap B)

-

Sulfurizing Reagent: 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT), 0.05 M in pyridine

-

Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849)

Protocol:

-

Synthesizer Setup: Load the synthesizer with the required phosphoramidites, CPG column, and reagents. Enter the desired sequence.

-

Automated Synthesis Cycle:

-

Deblocking: The 5'-DMT group is removed with the TCA solution.

-

Coupling: The next phosphoramidite is coupled to the growing chain using ETT as the activator. A coupling time of 30-60 seconds is typical for standard phosphoramidites.

-

Capping: Unreacted 5'-hydroxyl groups are capped.

-

Sulfurization: The phosphite triester linkage is converted to a phosphorothioate triester by introducing the DDTT solution. This replaces the standard oxidation step.

-

-

Repeat: The cycle is repeated for each subsequent nucleotide in the sequence.

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG support and the nucleobase and phosphate protecting groups are removed by incubation in concentrated aqueous ammonia at 55°C for 8-16 hours.

-

Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC).

Synthesis of an Oligonucleotide with 2'-O-Methyl Modifications

Incorporating 2'-O-Methyl (2'-O-Me) modified nucleosides is straightforward as the corresponding phosphoramidites are commercially available and compatible with the standard synthesis cycle.

Materials:

-

Standard and 2'-O-Me modified phosphoramidites

-

CPG solid support

-

Standard synthesis reagents (Deblocking, Coupling, Capping)

-

Oxidation solution: 0.02 M Iodine in THF/Water/Pyridine

-

Cleavage and Deprotection Solution: Concentrated aqueous ammonia

Protocol:

-

Synthesizer Setup: Load the synthesizer with the required standard and 2'-O-Me phosphoramidites, CPG column, and reagents.

-

Automated Synthesis Cycle:

-

Deblocking: The 5'-DMT group is removed.

-

Coupling: The appropriate standard or 2'-O-Me phosphoramidite is coupled. Coupling times for modified phosphoramidites may need to be extended (e.g., 2-5 minutes) to ensure high efficiency.

-

Capping: Unreacted 5'-hydroxyl groups are capped.

-

Oxidation: The phosphite triester is oxidized to a phosphate triester using the iodine solution.

-

-

Repeat: The cycle is repeated for each nucleotide.

-

Cleavage and Deprotection: The oligonucleotide is cleaved and deprotected using concentrated aqueous ammonia.

-

Purification: The final product is purified by HPLC.

Therapeutic Mechanisms and Signaling Pathways

Modified oligonucleotides can modulate gene expression through various mechanisms, with antisense and RNA interference (RNAi) being the most prominent.[12]

Antisense Mechanism: RNase H-Mediated Degradation

Many antisense oligonucleotides (ASOs) are designed to bind to a target messenger RNA (mRNA) and induce its degradation by RNase H, an endogenous enzyme that recognizes DNA:RNA duplexes.[13]

This mechanism effectively silences the expression of the target gene, which is a powerful strategy for treating diseases caused by the overproduction of a specific protein. Oligonucleotide-based therapeutics are being developed to target signaling pathways involved in a variety of diseases, including cancer and neurodegenerative disorders.[15][16]

Quantitative Data and Performance

The success of oligonucleotide synthesis is highly dependent on the coupling efficiency at each step. Even a small decrease in efficiency can significantly reduce the yield of the full-length product, especially for long oligonucleotides.[17]

| Phosphoramidite Type | Typical Coupling Efficiency (%) | Notes |

| Standard DNA/RNA | >99% | Highly optimized and efficient.[3] |

| Phosphorothioate (via sulfurization) | >98% | Sulfurization step is highly efficient. |

| 2'-O-Methyl | 98-99.5% | Generally high, may require slightly longer coupling times. |

| 2'-O-Methoxyethyl (MOE) | 98-99% | Efficient coupling under standard conditions. |

| Locked Nucleic Acid (LNA) | 97-99% | Can be more sterically hindered, may require optimized activators and longer coupling times. |

Note: The data presented are typical values and can vary depending on the synthesizer, reagents, and specific sequence.

Conclusion

Phosphoramidite chemistry is a robust and versatile method for the synthesis of oligonucleotides. The ability to incorporate a wide range of chemical modifications has been instrumental in advancing the field of oligonucleotide therapeutics. By enhancing properties such as nuclease resistance, binding affinity, and cellular uptake, modified oligonucleotides are poised to become a major class of drugs for treating a wide array of genetic and acquired diseases. A thorough understanding of the underlying chemistry, synthesis protocols, and the impact of various modifications is essential for researchers and developers in this exciting field.

References

- 1. A Simple Guide to Phosphoramidite Chemistry and Its Rol... [sbsgenetech.com]

- 2. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 3. twistbioscience.com [twistbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. Design and applications of modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cosmobio.co.jp [cosmobio.co.jp]

- 13. academic.oup.com [academic.oup.com]

- 14. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach | MDPI [mdpi.com]

- 15. Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive protocol for the synthesis of N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine, a crucial building block in the chemical synthesis of specialized oligonucleotides. The protocol details a multi-step process involving the initial N6-benzoylation of 2'-deoxyadenosine (B1664071), followed by the regioselective protection of the 3'-hydroxyl group with a dimethoxytrityl (DMT) group, a key step that often presents synthetic challenges. This document is intended for researchers and professionals in the fields of medicinal chemistry, nucleic acid chemistry, and drug development. It includes a detailed experimental procedure, a table summarizing key quantitative data, and a visual workflow diagram to facilitate understanding and reproducibility.

Introduction

The synthesis of modified nucleosides is a cornerstone of modern therapeutic and diagnostic oligonucleotide development. Protecting groups are instrumental in this process, enabling the selective modification of specific functional groups. N6-Benzoyl-2'-deoxyadenosine is a commonly used derivative where the exocyclic amine of the adenine (B156593) base is protected by a benzoyl group. The dimethoxytrityl (DMT) group is a widely employed acid-labile protecting group for hydroxyl functions, most commonly the 5'-hydroxyl group in standard oligonucleotide synthesis.

The target molecule, this compound, is a less common but valuable intermediate for specialized applications, such as the synthesis of oligonucleotides with modified 3'-termini or for certain strategies in the assembly of complex nucleic acid structures. The primary challenge in its synthesis lies in the regioselective protection of the 3'-hydroxyl group in the presence of the 5'-hydroxyl group. This protocol outlines a robust method to achieve this selective protection.

Experimental Protocol

This synthesis is a multi-step process that begins with the readily available 2'-deoxyadenosine.

Step 1: Synthesis of N6-Benzoyl-2'-deoxyadenosine

-

Materials: 2'-deoxyadenosine, Benzoic anhydride (B1165640), Pyridine.

-

Procedure:

-

Suspend 2'-deoxyadenosine (1 equivalent) in anhydrous pyridine.

-

Add benzoic anhydride (1.5 equivalents) to the suspension.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Concentrate the mixture under reduced pressure to remove most of the pyridine.

-

Co-evaporate the residue with toluene (B28343) to remove residual pyridine.

-

Purify the crude product by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to yield N6-Benzoyl-2'-deoxyadenosine as a white solid.

-

Step 2: Transient 5'-O-Silyl Protection

-

Materials: N6-Benzoyl-2'-deoxyadenosine, Triisopropylsilyl chloride (TIPSCl), Pyridine.

-

Procedure:

-

Dissolve N6-Benzoyl-2'-deoxyadenosine (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Add triisopropylsilyl chloride (1.1 equivalents) dropwise to the solution.

-

Allow the reaction to stir at 0°C for 2-3 hours, monitoring by TLC for the formation of the 5'-O-TIPS protected intermediate.

-

The reaction mixture containing the transiently protected 5'-hydroxyl group is used directly in the next step without isolation.

-

Step 3: Regioselective 3'-O-Dimethoxytritylation

-

Materials: 4,4'-Dimethoxytrityl chloride (DMT-Cl), N,N-Diisopropylethylamine (DIPEA).

-

Procedure:

-

To the reaction mixture from Step 2, add 4,4'-dimethoxytrityl chloride (1.2 equivalents) and N,N-diisopropylethylamine (2.0 equivalents).

-

Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the formation of the fully protected product by TLC.

-

Once the reaction is complete, quench with methanol.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Step 4: Deprotection of the 5'-O-Silyl Group

-

Materials: Tetra-n-butylammonium fluoride (B91410) (TBAF) solution (1M in THF), Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the crude product from Step 3 in anhydrous THF.

-

Add tetra-n-butylammonium fluoride solution (1.2 equivalents).

-

Stir the reaction at room temperature for 1-2 hours, monitoring the removal of the TIPS group by TLC.

-

Upon completion, concentrate the reaction mixture.

-

Purify the final product, this compound, by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes containing a small amount of triethylamine) to obtain a white foam.

-

Quantitative Data Summary

| Step | Product | Starting Material | Yield (%) | Purity (%) (by HPLC) |

| 1 | N6-Benzoyl-2'-deoxyadenosine | 2'-deoxyadenosine | 85-95 | >98 |

| 2-4 | This compound | N6-Benzoyl-2'-deoxyadenosine | 60-70 (over 3 steps) | >97 |

Workflow and Pathway Diagrams

Caption: Synthetic workflow for this compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the regioselectivity of the DMT protection.

-

Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight of the final compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion